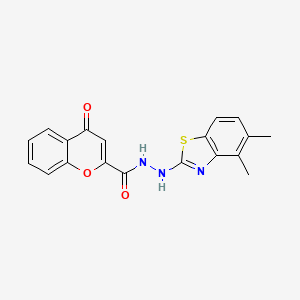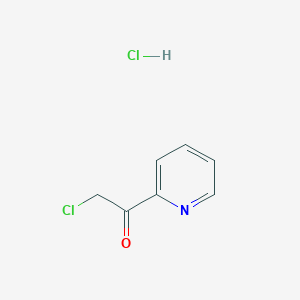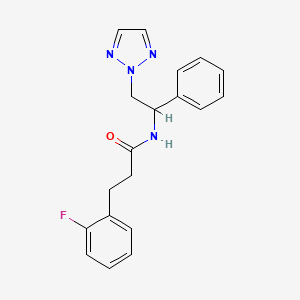
1,3-Dimethyl-2-imino-imidazolidine hydrobromide
Overview
Description
1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is colorless and has high thermal and chemical stability .
Synthesis Analysis
DMI can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .Molecular Structure Analysis
The molecular formula of DMI is C5H10N2O .Chemical Reactions Analysis
DMI has excellent solvating ability for both inorganic and organic compounds . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge .Physical And Chemical Properties Analysis
DMI is a liquid with a refractive index of 1.472 . It has a boiling point of 224-226 °C and is soluble in toluene and water . The density of DMI is 1.056 g/mL at 25 °C .Scientific Research Applications
Synthesis of α-Amino Acids One significant application involves the synthesis of α-amino acids using chiral imidazolidinone-derived reagents. Guillena and Nájera (2000) demonstrated that new chiral iminic glycine reagents derived from 1,5-dimethyl-4-phenylimidazolidin-2-one could be alkylated diastereoselectively with activated alkyl halides and electrophilic olefins, leading to the synthesis of both acyclic and heterocyclic α-amino acids (Guillena & Nájera, 2000).
Synthesis of 4H-Imidazoles Mukherjee-Müller et al. (1979) explored the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles, leading to the synthesis of 4H-imidazoles. This process showcases the versatility of imidazolidine derivatives in constructing complex heterocyclic structures (Mukherjee-Müller et al., 1979).
Alkylation of γ-Butyrolactone Li, Buzon, and Castaldi (2001) reported the use of 1,3-Dimethyl 2-imidazolidinone as a promoter in the alkylation of γ-butyrolactone, significantly enhancing the reaction rate and reducing byproduct formation. This study highlights the potential of using imidazolidinone derivatives as reaction promoters in organic synthesis (Li, Buzon, & Castaldi, 2001).
Mechanism of Cyclization Reactions Angelova et al. (2007) investigated the hydrolysis of 4-imino-imidazolidin-2-ones, shedding light on the mechanisms underlying the cyclization of hydantoic acid amides to hydantoins. This research contributes to our understanding of the reactivity and transformation pathways of imidazolidinone derivatives (Angelova et al., 2007).
Orthoamide and Iminium Salt Chemistry Kantlehner, Haug, and Bauer (2012) focused on the synthesis and reactions of orthoamide derivatives of 1,3-dimethylparabanic acid, including iminium salts. Their work expands the scope of imidazolidine derivatives in synthetic organic chemistry, demonstrating their utility in generating novel compounds (Kantlehner, Haug, & Bauer, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDXJNEZIGGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)



![ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2383076.png)


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)


